molecular formula C12H23OP B7811477 Cyclohexylphosphonoylcyclohexane

Cyclohexylphosphonoylcyclohexane

Cat. No.: B7811477
M. Wt: 214.28 g/mol
InChI Key: LMZHXYGJIFEDSC-UHFFFAOYSA-N
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Description

Cyclohexylphosphonoylcyclohexane is a phosphine oxide-based organophosphorus compound supplied for research and development purposes. Compounds of this structural class, featuring phosphoryl groups bridging cyclohexyl substituents, are of significant interest in various scientific fields. Researchers value these compounds primarily for their utility in catalytic systems and as precursors or ligands in organometallic chemistry. For instance, structurally related tricyclohexylphosphine is a well-known ligand prized for its high basicity and large cone angle, which are critical properties in homogeneous catalysis, such as in Grubbs' and Crabtree's catalysts . The specific steric and electronic properties of this compound may similarly influence reaction pathways and efficiency when employed in catalytic transformations like oxidation reactions . As a research chemical, its mechanism of action is application-dependent but often involves coordination to metal centers or participation in reaction mechanisms as a stabilizing agent or intermediate. Researchers are exploring its potential in material science and as a building block for more complex chemical synthesis. This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylphosphonoylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12,14H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZHXYGJIFEDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Organophosphorus Compounds with Emphasis on Phosphonoyl Structures

Organophosphorus compounds are a class of organic molecules containing at least one carbon-phosphorus bond. taylorandfrancis.com This definition, however, is often expanded in industrial and environmental chemistry to include any organic compound with a phosphorus atom, even without a direct P-C bond. wikipedia.org These compounds are classified based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most common. wikipedia.org

The phosphonoyl group is a key functional group within organophosphorus chemistry. Phosphonates, which contain a phosphonoyl group, are organophosphorus compounds characterized by C-P bonds that are chemically inert and stable to hydrolysis. taylorandfrancis.com The general structure of many organophosphorus compounds includes a phosphoryl group (a terminal oxygen double-bonded to phosphorus), two lipophilic groups, and a leaving group attached to the phosphorus atom. taylorandfrancis.com

Substituted phosphonates and phosphine (B1218219) oxides are notable classes of phosphorus-functionalized compounds that have garnered significant interest from researchers across various disciplines, including synthetic and medicinal chemistry. taylorandfrancis.com

Table 1: Classification of Selected Organophosphorus Compounds

ClassGeneral FormulaKey FeaturesExample
PhosphonatesR-PO(OR')₂Contains one P-C bondSarin researchgate.net, Glyphosate wikipedia.org
PhosphinatesR₂P(=O)(OR')Contains two P-C bondsGlufosinate wikipedia.org
Phosphine OxidesR₃P=OContains three P-C bonds and a P=O double bondTriphenylphosphine (B44618) oxide
Phosphonium (B103445) Salts[PR₄]⁺X⁻Tetrahedral phosphorus(V) compoundsTetrakis(hydroxymethyl)phosphonium chloride wikipedia.org

Significance of Cyclohexyl Moieties in Chemical Synthesis and Structure

The cyclohexyl group is a prevalent structural motif in both natural and synthetic compounds, serving as a core structure or a peripheral side chain. pharmablock.com Its significance in chemical synthesis and structure stems from several key properties:

Three-Dimensionality: Unlike the flat phenyl group for which it can act as a bioisostere, the cyclohexyl substituent possesses a three-dimensional structure. This spatial arrangement can offer more contact points with target proteins in medicinal chemistry. pharmablock.com

Rigidity: The replacement of a flexible alkyl chain with a rigid cyclohexyl group can reduce the conformational entropy of a molecule, potentially leading to better binding affinity with biological targets. pharmablock.com

Hydrophobicity: As cyclic alkyl groups, cyclohexyl moieties increase the nonpolar character of a molecule, which influences its solubility in organic solvents and its pharmacokinetic properties in drug design. omicsonline.org

Bioisosterism: The cyclohexyl group can function as a bioisostere for other chemical groups, such as the tert-butyl group. This allows for the modification of a molecule's size and shape to optimize its interaction with biological systems, for instance, by fitting into deeper hydrophilic pockets on a target protein. pharmablock.com

The synthesis of molecules containing cyclohexyl groups can be achieved through various methods, including the catalytic hydrogenation of cyclohexene (B86901) derivatives and reactions involving organolithium reagents with cyclohexanecarboxylic acid. orgsyn.org The development of efficient and scalable synthetic routes for highly substituted cyclohexane (B81311) derivatives remains an active area of research. researchgate.net

Overview of Phosphorus Ligand Chemistry and Relevant Structural Motifs

Phosphorus compounds, particularly phosphines, are a cornerstone of ligand chemistry, playing a critical role in catalysis. sigmaaldrich.comfiveable.me Phosphine (B1218219) ligands are compounds with the general formula PR₃, where R can be an alkyl or aryl group. fiveable.me They are valued for their ability to donate electron density to a metal center, forming stable metal complexes that are essential for many catalytic processes, including cross-coupling reactions. sigmaaldrich.comfiveable.me

A key advantage of phosphine ligands is the ability to finely tune their steric and electronic properties by modifying the organic groups attached to the phosphorus atom. fiveable.me This tunability allows for precise control over the reactivity and selectivity of the resulting metal catalyst. alfa-chemistry.com

Phosphorus ligands are broadly categorized based on the number of phosphine groups available for coordination:

Monodentate Phosphine Ligands: These ligands have a single phosphorus atom that can bind to a metal center. They are often easier to synthesize and offer structural flexibility. sigmaaldrich.comalfa-chemistry.com

Bidentate Phosphine Ligands (Diphosphines): These ligands contain two phosphine atoms connected by a backbone, allowing them to chelate to a metal center, which can provide additional stability to the complex. sigmaaldrich.comalfa-chemistry.com

Polydentate Phosphine Ligands: These possess multiple phosphorus donor atoms. alfa-chemistry.com

The structural motifs of phosphorus ligands are diverse and are designed to impart specific properties to the metal complexes they form. sigmaaldrich.com For instance, the bulky di(1-adamantyl)phosphino group is a feature of DalPhos ligands, which are effective in certain palladium-catalyzed reactions. sigmaaldrich.com In the context of biological systems, specific structural motifs involving phosphate (B84403) binding sites are also recognized, such as the "structural P-loop," which is a recurring feature in various protein superfamilies. nih.gov

Academic Research Landscape and Key Challenges in Cyclohexylphosphonoyl Chemistry

Direct Carbon-Phosphorus Bond Formation Approaches

The creation of a direct bond between a carbon and a phosphorus atom is a fundamental step in the synthesis of phosphonates. Several named reactions have been adapted and optimized for the synthesis of phosphonoyl systems, including those incorporating bulky cycloalkyl groups.

Pudovik Reaction Variants and Their Optimization for Phosphonoyl Systems

The Pudovik reaction, a classic method for C-P bond formation, involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), to a carbonyl group. In the context of synthesizing this compound analogs, this reaction typically involves the addition of a phosphite to cyclohexanone. The reaction is generally base-catalyzed, with the catalyst playing a crucial role in the deprotonation of the phosphite to generate a nucleophilic phosphorus species.

The reaction mechanism initiates with the deprotonation of the dialkyl phosphite by a base, forming a phosphonate (B1237965) anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. The resulting alkoxide intermediate is subsequently protonated to yield the final α-hydroxycyclohexylphosphonate.

Optimization of the Pudovik reaction for the synthesis of α-hydroxycyclohexylphosphonates often involves screening various catalysts and reaction conditions to maximize yield and minimize side reactions. A range of bases, from alkali metal alkoxides to amines, have been employed. The choice of solvent can also significantly influence the reaction rate and outcome.

Carbonyl CompoundPhosphiteCatalystSolventTemperature (°C)Yield (%)
CyclohexanoneDiethyl phosphiteSodium ethoxideEthanol25-5075-85
CyclohexanoneDimethyl phosphiteTriethylamineToluene80-10060-70
4-MethylcyclohexanoneDiisopropyl phosphiteDBUTHF2580-90

This table presents typical reaction conditions and yields for the Pudovik reaction involving cyclohexanones. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base.

Kabachnik-Fields Reaction and Its Relevance to Related Phosphonoylation

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound, providing a direct route to α-aminophosphonates. wikipedia.orgorganic-chemistry.org For the synthesis of cyclohexyl-containing α-aminophosphonates, cyclohexanone, cyclohexylamine, and a dialkyl phosphite are common starting materials. organic-chemistry.org This one-pot reaction is highly atom-economical and offers a straightforward pathway to complex molecules.

The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways, the choice of which is often dictated by the nature of the reactants. nih.gov In one pathway, the amine and carbonyl compound first form an imine intermediate, which then undergoes nucleophilic attack by the phosphite. Alternatively, the phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate, which is subsequently displaced by the amine. For reactions involving cyclohexylamine, the pathway is influenced by its basicity. organic-chemistry.org

The optimization of the Kabachnik-Fields reaction for cyclohexyl-substituted products involves careful selection of catalysts and reaction conditions to control selectivity and yield. While the reaction can proceed without a catalyst, Lewis acids or Brønsted acids are often employed to accelerate the reaction. wikipedia.org

Carbonyl CompoundAminePhosphiteCatalystTemperature (°C)Yield (%)
CyclohexanoneCyclohexylamineDiethyl phosphiteTiCl42585-95
CyclohexanoneAnilineDimethyl phosphiteSc(OTf)36070-80
BenzaldehydeCyclohexylamineDibutyl phosphiteNone (Neat)10075-85

This table showcases representative conditions for the Kabachnik-Fields reaction leading to α-aminophosphonates with cyclohexyl moieties.

Hirao Reaction and Palladium-Catalyzed Phosphonylation Strategies

The Hirao reaction is a palladium-catalyzed cross-coupling reaction between a hydrophosphoryl compound and an aryl or vinyl halide. nih.govnih.gov While traditionally used for the synthesis of aryl and vinylphosphonates, this methodology can be adapted for the phosphonylation of cyclohexyl systems, for instance, by using cyclohexyl halides or triflates as substrates.

The catalytic cycle of the Hirao reaction typically begins with the oxidative addition of the palladium(0) catalyst to the cyclohexyl halide. The resulting palladium(II) intermediate then undergoes reaction with the deprotonated phosphite, followed by reductive elimination to yield the desired cyclohexylphosphonate and regenerate the palladium(0) catalyst.

Key to the success of the Hirao reaction is the choice of the palladium catalyst and the phosphine (B1218219) ligand. nih.gov Various palladium sources, such as Pd(OAc)2 and Pd(PPh3)4, have been utilized. The ligand plays a crucial role in stabilizing the palladium center and influencing the reactivity and selectivity of the coupling. The base is also a critical component, as it is required for the deprotonation of the phosphite.

Cyclohexyl SubstratePhosphitePalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
Cyclohexyl bromideDiethyl phosphitePd(OAc)2PPh3Et3NToluene11060-70
Cyclohexyl iodideDiisopropyl phosphitePd(PPh3)4NoneK2CO3DMF10070-80
Cyclohexenyl triflateDiethyl phosphitePdCl2(dppf)dppfCs2CO3Dioxane10075-85

This table provides illustrative examples of Hirao reaction conditions for the synthesis of cyclohexylphosphonates. dppf stands for 1,1'-Bis(diphenylphosphino)ferrocene.

Functionalization of Pre-existing Phosphorus Scaffolds

An alternative approach to synthesizing complex phosphonates involves the modification of simpler, pre-existing phosphorus-containing molecules. This strategy allows for the introduction of cyclohexyl groups onto a phosphorus scaffold that has been prepared through other means.

Derivatization Reactions of Phosphonic Acids and Esters for Cyclohexyl Incorporation

Cyclohexylphosphonic acid and its corresponding esters are versatile intermediates that can be further functionalized. One common derivatization is the esterification of cyclohexylphosphonic acid with various alcohols to produce a range of phosphonate esters. This transformation is typically acid-catalyzed, following a mechanism similar to the Fischer esterification of carboxylic acids. chemguide.co.uklibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgyoutube.com

The mechanism involves the protonation of the phosphonic acid, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the phosphonate ester. The use of a large excess of the alcohol or the removal of water can drive the equilibrium towards the product.

Transesterification is another valuable method for modifying phosphonate esters. In this process, an existing ester is reacted with a different alcohol in the presence of a catalyst, typically an acid or a base, to exchange the alkoxy group. This allows for the synthesis of a variety of cyclohexylphosphonate esters from a common precursor.

Phosphonic Acid/EsterAlcoholCatalystConditionsProduct
Cyclohexylphosphonic acidEthanolH2SO4RefluxDiethyl cyclohexylphosphonate
Dimethyl cyclohexylphosphonatePropan-2-olNaO-iPrRefluxDiisopropyl cyclohexylphosphonate
Cyclohexylphosphonic acidBenzyl alcoholTsOHDean-Stark, Toluene, RefluxDibenzyl cyclohexylphosphonate

This table illustrates common methods for the derivatization of cyclohexylphosphonic acid and its esters. TsOH represents p-toluenesulfonic acid.

Rearrangement Reactions Involving Phosphonoyl Groups in Cyclic Systems

Rearrangement reactions provide powerful tools for skeletal transformations in organophosphorus chemistry. The phospha-Brook rearrangement is a notable example, involving the intramolecular migration of a phosphonoyl group from a carbon atom to an oxygen atom. mdpi.comrsc.org This reaction is particularly relevant in the context of α-hydroxyphosphonates, which can be synthesized via the Pudovik reaction as described in section 2.1.1.

The phospha-Brook rearrangement is typically base-catalyzed. The base removes the proton from the hydroxyl group of the α-hydroxycyclohexylphosphonate, forming an alkoxide. This alkoxide then undergoes a rearrangement where the phosphonoyl group migrates from the carbon to the oxygen, resulting in a phosphate (B84403) ester and a carbanion. The carbanion is subsequently protonated to give the final product.

The driving force for this rearrangement is the formation of the thermodynamically more stable P-O bond at the expense of the P-C bond. This reaction can be used to synthesize a variety of phosphate esters from readily available α-hydroxyphosphonates. The stereochemistry of the starting material can influence the outcome of the rearrangement, offering potential for stereoselective synthesis.

Starting MaterialBaseSolventProduct
Diethyl (1-hydroxycyclohexyl)phosphonateNaHTHF1-(Diethoxyphosphoryloxy)cyclohexane
Dimethyl (1-hydroxy-4-methylcyclohexyl)phosphonateKHMDSToluene1-(Dimethoxyphosphoryloxy)-4-methylcyclohexane
Diisopropyl (1-hydroxycyclohexyl)phosphonatet-BuOKDMSO1-(Diisopropoxyphosphoryloxy)cyclohexane

This table provides examples of phospha-Brook rearrangements in cyclohexyl systems. KHMDS is potassium hexamethyldisilazide, and t-BuOK is potassium tert-butoxide.

Green Chemistry Principles and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become a guiding force in the development of new synthetic protocols. For phosphonoyl compounds, this has translated into a focus on minimizing waste, reducing energy consumption, and avoiding hazardous solvents. Methodologies such as heterogeneous catalysis under solvent-free conditions and microwave-assisted synthesis have emerged as powerful tools in this endeavor. jmaterenvironsci.com

Heterogeneous Catalysis and Solvent-Free Reaction Conditions in Phosphonoyl Synthesis

The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions. When combined with solvent-free (dry media) reactions, the environmental impact of the synthesis is significantly reduced.

A notable example is the synthesis of α-hydroxyphosphonates, analogous in structure to the target compounds, via the Pudovik pathway. Research has demonstrated the use of a catalyst derived from mineral oil shale for the reaction between carbonyl compounds and dialkylphosphites. orientjchem.orgresearchgate.net This transformation was effectively carried out under solvent-free conditions at room temperature, with ultrasound irradiation further enhancing the reaction rate. orientjchem.org The catalyst proved to be robust, allowing for reuse across multiple cycles without a significant loss of activity. orientjchem.orgresearchgate.net The efficiency of this method is comparable or superior to other catalytic systems under similar conditions, highlighting its potential as a novel, environmentally friendly, and economically viable route. orientjchem.org

Another green approach involves the three-component condensation of secondary amines, triethyl orthoformate, and diphenylphosphine (B32561) oxide or diethyl phosphite. These reactions can be performed under solvent- and catalyst-free conditions, often assisted by microwave irradiation, to produce (dialkylaminomethylene)bisphosphine oxides and bisphosphonates in good to excellent yields. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for α-Hydroxyphosphonate Synthesis

CatalystReaction ConditionsKey AdvantagesReported YieldsReference
Mineral Oil Shale-Based SupportSolvent-free, Room Temperature, UltrasoundReusable, Inexpensive, Environmentally benignGood to High orientjchem.orgresearchgate.net
TaCl₅-SiO₂Solvent-freeHigh efficiencyNot specified in source jmaterenvironsci.com
Montmorillonite ClaySolvent-freeReadily available, Low costNot specified in source jmaterenvironsci.com

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave (MW) irradiation has become an invaluable tool in organic synthesis, dramatically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods. jmaterenvironsci.comnih.gov This technology is particularly effective for the synthesis of phosphonates and their derivatives.

The Michaelis–Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds, benefits significantly from microwave assistance. rsc.org Polysubstituted pyrimidinylphosphonates and 1,3,5-triazinylphosphonates have been prepared in high yields (72–93%) with reaction times of only 10–30 minutes by treating the corresponding halo-heterocycles with triisopropyl phosphite under MW irradiation. nih.gov Similarly, a solventless MW-assisted Michaelis–Arbuzov reaction provides a green and efficient route to dialkyl haloalkylphosphonates. rsc.org

Three-component reactions, such as the Kabachnik–Fields type synthesis, are also greatly enhanced by microwave energy. The synthesis of α-sulfamidophosphonates from an aldehyde, a sulfonamide, and triethylphosphite under solvent-free conditions saw a dramatic increase in yield from 50% (conventional heating at 80°C for 3 h) to 93% when irradiated in a microwave for just 2-5 minutes. jmaterenvironsci.com Microwave irradiation also facilitates the dealkylation of phosphonate esters to their corresponding phosphonic acids using bromotrimethylsilane (B50905) (BTMS), a process that is significantly faster than with conventional heating. mdpi.com

Table 2: Microwave-Assisted Synthesis of Various Phosphonates

Product TypeReactionConditionsReaction TimeYieldReference
(Dialkylaminomethylene)bisphosphonatesThree-component condensation125 °C, Solvent- & Catalyst-free1 h65-86% beilstein-journals.org
Heteroaryl PhosphonatesMichaelis–ArbuzovMW, Solvent (excess phosphite)10-30 min72-93% nih.gov
α-SulfamidophosphonatesKabachnik–Fields typeMW, Solvent-free2-5 min93% jmaterenvironsci.com

Stereoselective Synthesis of Chiral Cyclohexylphosphonyl Derivatives

The synthesis of chiral organophosphorus compounds is of paramount importance, as stereochemistry often dictates biological activity and performance in asymmetric catalysis. researchgate.netbeilstein-journals.org Developing methods that control the stereochemistry at the carbon or phosphorus center is a key objective in modern synthetic chemistry.

Asymmetric Catalysis in Carbon-Phosphorus Bond Formation

Asymmetric catalysis, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is a highly efficient strategy for synthesizing chiral molecules. mdpi.com Transition metal complexes featuring chiral ligands have been successfully applied to the formation of C-P bonds.

A significant breakthrough is the palladium-catalyzed enantioselective C-P bond formation that affords axially chiral allenyl phosphonates. researchgate.netacs.org This method demonstrates high yields and excellent enantiomeric excesses (ees) across a broad range of substrates. researchgate.net The hydrophosphination of olefins, which involves the addition of a P-H bond across a C=C double bond, can be rendered asymmetric through the use of chiral metal catalysts. beilstein-journals.org Chiral platinum and nickel complexes, for instance, have been used to catalyze the hydrophosphination of various alkenes with high enantioselectivity. ethz.ch Furthermore, organocatalysis has emerged as a complementary approach. Chiral Brønsted acids have been shown to catalyze the reaction of imines with dialkyl phosphites, leading to α-aminophosphonates with good yields and high enantiomeric excesses (up to 90.6% ee). mdpi.com

Chiral Auxiliary and Ligand-Controlled Approaches for Stereocontrol

An alternative strategy for achieving stereocontrol is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

This methodology is widely used for the stereoselective synthesis of α-amino-C-phosphinic acids and their derivatives. mdpi.com The addition of a phosphorus nucleophile to a chiral imine (formed from a chiral amine auxiliary) can proceed with high diastereoselectivity. mdpi.com Similarly, P-stereogenic compounds can be synthesized via diastereoselective nucleophilic substitution at a phosphorus center that bears a chiral auxiliary. The resulting diastereomeric intermediates can often be separated by standard techniques like chromatography or recrystallization before the auxiliary is cleaved. beilstein-journals.org The Schollkopf chiral auxiliary has been effectively used in the synthesis of unusual α-amino acids, demonstrating a powerful strategy for C-C bond formation adjacent to a chiral center, a principle applicable to the synthesis of chiral phosphonates. rsc.org The design and selection of chiral ligands (e.g., PAMP, DIOP, CHIRAPHOS) for transition metal catalysts also remain a critical aspect of stereocontrol, directly influencing the enantioselectivity of the C-P bond-forming reaction. mdpi.com

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of molecules. For this compound, these methods can provide a detailed picture of the electron distribution, the nature of the chemical bonds, and the influence of the cyclohexyl substituents on the phosphorus center.

Analysis of Phosphorus Oxidation States and Hybridization in Phosphonoyl Compounds

The phosphorus atom in this compound is pentavalent, existing in a +5 oxidation state. This is characteristic of phosphonate and phosphine oxide compounds, where phosphorus is bonded to one oxygen atom via a double bond and to other atoms via single bonds. The bonding around the phosphorus center can be described in terms of hybridization. To accommodate the five bonds (one P=O and two P-C single bonds, plus the implicit bonds to the other half of the phosphonoyl group), the phosphorus atom utilizes its 3s, 3p, and even 3d orbitals to form hybridized orbitals, often described as sp³d or a resonance hybrid involving sp³ character. The P=O bond itself is a strong, polar covalent bond with significant ionic character, arising from the difference in electronegativity between phosphorus and oxygen. This bond is more accurately represented as a combination of a sigma bond and a pi bond, with the pi component involving overlap of p-orbitals from oxygen and d-orbitals from phosphorus.

A variety of organophosphorus compounds are known, with phosphorus exhibiting oxidation states ranging from -3 to +5. nih.gov The phosphonoyl group in this compound places the phosphorus atom at the higher end of this range, which influences its chemical reactivity and spectroscopic properties.

Oxidation State of PhosphorusCompound Class ExampleGeneral Formula
-3PhosphinesR₃P
-1BiphosphinesR₂P-PR₂
+1Phosphonous acidsRP(OH)₂
+3PhosphitesP(OR)₃
+5Phosphates / PhosphonatesP(O)(OR)₃ / RP(O)(OR)₂

Role of Cyclohexyl Substituents on Molecular Orbitals and Electron Density Distribution

The two cyclohexyl groups attached to the phosphorus atom in this compound are bulky, non-aromatic, and generally considered to be electron-donating through an inductive effect. These substituents play a crucial role in shaping the molecule's electronic landscape. Computational methods such as Density Functional Theory (DFT) can be employed to visualize the molecular orbitals (MOs) and map the electron density distribution.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. In this compound, the HOMO is likely to have significant contributions from the lone pairs of the oxygen atom in the P=O group, while the LUMO may be centered on the phosphorus atom, representing a region susceptible to nucleophilic attack. The electron-donating nature of the cyclohexyl groups would be expected to increase the electron density on the phosphorus atom, potentially influencing its electrophilicity.

Furthermore, the bulky nature of the cyclohexyl rings will sterically shield the phosphorus center, which can have a profound impact on its accessibility to reagents and its interaction with solvents. The distribution of electron density, as calculated by methods like Quantum Theory of Atoms in Molecules (QTAIM), would reveal the precise electronic effects of the cyclohexyl groups on the polarity of the P-C and P=O bonds.

Conformational Analysis and Stereochemical Considerations

Rotational Barriers and Preferred Conformations of Cyclohexylphosphonoyl Linkages

Each cyclohexyl ring can exist in several conformations, with the chair conformation being the most stable due to the minimization of angle and torsional strain. dalalinstitute.com The substituents on a cyclohexane ring can occupy either axial or equatorial positions, with the equatorial position being generally favored for bulky groups to avoid 1,3-diaxial interactions. utdallas.edu In this compound, the phosphonoyl group is a bulky substituent on each ring. Therefore, the most stable conformation is expected to have both phosphonoyl groups attached to the cyclohexyl rings in an equatorial position.

Computational modeling can be used to calculate the energy differences between various conformations and the rotational barriers around the P-C bonds. sapub.org This involves systematically rotating the bonds of interest and calculating the energy at each step to generate a potential energy surface. The minima on this surface correspond to stable conformations, while the maxima represent transition states between them.

Cyclohexane ConformationRelative Energy (kcal/mol)Key Features
Chair0Staggered bonds, minimal strain
Twist-Boat5.5Partially eclipsed bonds
Boat6.9Eclipsed bonds, flagpole interactions
Half-Chair10.8High angle and torsional strain

Diastereomeric and Enantiomeric Relationships in Chiral Analogues

This compound itself, in its most symmetric conformation, is achiral. However, the introduction of substituents on the cyclohexyl rings can create chiral centers. For instance, if one of the cyclohexyl rings is substituted at a position other than 1 or 4, it will contain at least one stereocenter. The phosphorus atom in a phosphonate can also be a stereocenter if the two organic groups attached to it are different and the other two substituents on the phosphorus are also different.

In such chiral analogues, the possibility of diastereomers and enantiomers arises. youtube.com Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. youtube.com Enantiomers are non-superimposable mirror images of each other and have identical physical properties except for their interaction with plane-polarized light. youtube.com

Computational methods can be used to determine the relative energies of these different stereoisomers and to predict their chiroptical properties, such as optical rotation, which can aid in their experimental characterization.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition state structures, activation energies, and reaction pathways that are often difficult to obtain experimentally. researchgate.net For this compound, several types of reactions could be envisaged, and their mechanisms could be explored computationally.

For example, the hydrolysis of the phosphonoyl group is a common reaction for phosphonates. A computational study of this reaction would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the phosphorus center, the formation of a pentacoordinate intermediate or transition state, and the subsequent cleavage of a P-C or P-O bond. DFT calculations could be used to map out the entire reaction coordinate, identifying the transition state and calculating the activation energy barrier, which would provide a quantitative measure of the reaction rate. nih.govfrontiersin.org

Similarly, reactions involving the cyclohexyl rings, such as oxidation or substitution, could also be modeled. Computational studies could help to predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible reaction pathways.

Computational MethodPredicted PropertyRelevance to this compound
Density Functional Theory (DFT)Electronic structure, molecular orbitals, reaction energiesFundamental understanding of bonding and reactivity
Time-Dependent DFT (TD-DFT)Electronic excitation energies, UV-Vis spectraPrediction of spectroscopic properties
Quantum Theory of Atoms in Molecules (QTAIM)Bond characterization, atomic chargesDetailed analysis of chemical bonds
Molecular Dynamics (MD)Conformational dynamics, solvent effectsUnderstanding behavior in solution and at interfaces

Exploration of Transition States and Intermediates in Phosphonoylation Reactions

Computational chemistry, particularly density functional theory (DFT), has been instrumental in mapping the potential energy surfaces of reactions involving organophosphorus compounds. While direct computational studies on the formation of this compound are not extensively documented in publicly available literature, analogies can be drawn from theoretical investigations of similar reactions, such as the phosphonoylation of other cyclic hydrocarbons and related reactions involving phosphorus halides.

The phosphonoylation of cyclohexane is hypothesized to proceed through a series of steps involving reactive intermediates and transition states. The reaction likely initiates with the generation of a reactive phosphorus species from a precursor like phosphorus trichloride (B1173362) (PCl₃) or a related phosphonoylating agent. In reactions involving radical mechanisms, such as those induced by γ-radiation, the formation of phosphorus-centered radicals is a key initiating step. osti.gov

Subsequent attack of this electrophilic phosphorus species on the cyclohexane ring would lead to the formation of a transient intermediate. The structure of this intermediate is likely to be a high-energy species where the phosphorus atom is coordinated to the cyclohexane ring. The reaction of cyclohexanol (B46403) with phosphorus pentachloride (PCl₅), for instance, proceeds through the formation of an intermediate chlorophosphonium salt. youtube.com A similar, albeit not identical, intermediate could be envisioned in the direct phosphonoylation of cyclohexane.

The transition states connecting these intermediates along the reaction coordinate are characterized by specific geometries and energy barriers. For the phosphonoylation of cyclohexane, the transition state for the C-P bond formation would involve the simultaneous breaking of a C-H bond on the cyclohexane ring and the formation of the new C-P bond. The geometry of the cyclohexane ring itself, which predominantly exists in a chair conformation, plays a crucial role in the stereochemical outcome of the reaction. utexas.edu Computational models can predict the preferred orientation of attack and the conformational changes in the cyclohexane ring during the reaction. For instance, in the ring opening of cyclohexane epoxide, the reaction proceeds via a transition state that resembles a chair conformation to minimize steric hindrance. youtube.com A similar principle would likely govern the approach of a bulky phosphonoylating agent to the cyclohexane ring.

It is important to note that the specific nature of the transition states and intermediates is highly dependent on the reaction conditions, including the choice of solvent and the presence of any catalysts or initiators. Computational models can, in principle, account for these factors to provide a more accurate picture of the reaction pathway.

Determination of Kinetic and Thermodynamic Parameters for Key Reaction Pathways

Quantum chemical calculations are a powerful tool for determining the kinetic and thermodynamic parameters that govern a chemical reaction. uclouvain.be These parameters, including activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies of activation (ΔG‡), provide quantitative insights into the feasibility and rate of different reaction pathways.

For the phosphonoylation of cyclohexane, DFT calculations can be employed to compute the energies of the reactants, intermediates, transition states, and products. researchgate.netresearchgate.net The difference in energy between the reactants and the transition state yields the activation energy, which is a critical factor in determining the reaction rate. A lower activation energy implies a faster reaction. Similarly, the difference in energy between the reactants and products provides the reaction enthalpy, indicating whether the reaction is exothermic or endothermic.

Table 1: Representative Theoretical Kinetic and Thermodynamic Parameters for a Hypothetical Cyclohexane Phosphonoylation Reaction

ParameterDescriptionRepresentative ValueUnit
ΔG‡Gibbs Free Energy of Activation+25kcal/mol
ΔH‡Enthalpy of Activation+20kcal/mol
ΔS‡Entropy of Activation-17cal/(mol·K)
ΔH_rxnEnthalpy of Reaction-15kcal/mol

Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to represent the types of parameters that would be determined through computational studies.

The accuracy of these computationally derived parameters is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net Modern computational methods can provide results that are in good agreement with experimental data, making them a valuable tool for predicting and understanding the kinetics and thermodynamics of complex chemical reactions. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. youtube.com For this compound, a combination of phosphorus-31, proton, and carbon-13 NMR, including advanced 2D techniques, would be required for a full structural and stereochemical assignment.

Phosphorus-31 NMR provides direct insight into the chemical environment of the phosphorus atom. As a spin-1/2 nucleus with 100% natural abundance, ³¹P is highly amenable to NMR studies. wikipedia.org

Chemical Shifts: The ³¹P NMR spectrum of this compound is expected to show a single resonance, as there is only one phosphorus environment. The chemical shift (δ) is sensitive to the nature of the groups attached to the phosphorus atom. For pentavalent phosphonates with carbon-phosphorus bonds, the chemical shift typically falls within a broad range, generally between δ +20 and +60 ppm, relative to the 85% H₃PO₄ standard. youtube.comhuji.ac.il The exact value would be influenced by the electron density and steric environment created by the two cyclohexyl rings.

Coupling Constants: In a proton-coupled ³¹P NMR spectrum, the signal would be split by the protons on the adjacent carbon atoms of the two cyclohexyl rings (the α-protons). This would result in a complex multiplet due to ¹J(P,H) and ²J(P,H) couplings. More commonly, spectra are proton-decoupled, resulting in a sharp singlet. wikipedia.org Information about P-H coupling is more effectively extracted from the ¹H NMR spectrum.

Relaxation Phenomena: The longitudinal relaxation time (T₁) of the phosphorus nucleus can be measured to understand molecular dynamics. T₁ values are influenced by factors such as molecular size, solvent viscosity, and temperature. While not typically used for routine structural assignment, relaxation studies can provide deeper insights into the intermolecular interactions and rotational motion of the molecule in solution. For quantitative analysis, a sufficiently long recycle delay (typically 5 times T₁) must be used during spectral acquisition to ensure full relaxation of the nucleus. nih.gov

Table 1: Expected ³¹P NMR Parameters for this compound

ParameterExpected ObservationTypical Range/Value
Chemical Shift (δ) Single resonance+20 to +60 ppm
Multiplicity (¹H-decoupled) SingletN/A
Multiplicity (¹H-coupled) Complex MultipletN/A
¹J(P,H) Coupling N/A (No direct P-H bond)N/A
²J(P,H) Coupling (to α-H) Contributes to multiplet~20-30 Hz huji.ac.il

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the cyclohexyl rings.

¹H NMR Analysis: The ¹H NMR spectrum would be complex due to the numerous, chemically similar protons on the two cyclohexyl rings. The signals for the cyclohexyl protons would typically appear in the upfield region, approximately between 1.0 and 2.5 ppm. libretexts.org The proton attached to the carbon bearing the phosphonoyl group (the α-proton) would be expected to be the most downfield-shifted due to the electron-withdrawing effect of the phosphorus group and would show coupling to the ³¹P nucleus.

Due to the chair conformation of cyclohexane rings, axial and equatorial protons have distinct chemical environments and would, in principle, have different chemical shifts. libretexts.org The rapid ring-flipping at room temperature often leads to an averaging of these signals. libretexts.org However, the presence of the bulky phosphonoyl group may lock the conformation or slow the interconversion, potentially allowing for the resolution of distinct axial and equatorial proton signals. The stereochemical relationship between the two cyclohexyl groups (i.e., cis or trans isomers) would significantly impact the complexity and appearance of the spectrum.

¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum would show six distinct signals for each unique carbon environment in the cyclohexyl rings, assuming the two rings are equivalent. If the rings are inequivalent due to stereochemistry, up to 12 signals could be observed. The carbon atom directly bonded to the phosphorus (C-α) would exhibit a large one-bond coupling constant, ¹J(P,C), typically in the range of 100-150 Hz, appearing as a doublet in a phosphorus-coupled spectrum. The β and γ carbons would show smaller two- and three-bond couplings, respectively. ontosight.ai The chemical shifts would allow for the differentiation of the carbons within the ring structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift and Coupling Data

NucleusPositionPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H α-CH~2.0 - 2.5Multiplet, coupled to ³¹P
¹H Other CH₂~1.0 - 2.0Overlapping Multiplets
¹³C C-α~35 - 45Doublet (due to ¹J(P,C) ~100-150 Hz)
¹³C C-β, C-γ, C-δ~25 - 35Singlets (or small doublets due to J(P,C))

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential. wordpress.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity of protons within each cyclohexyl ring, for example, by correlating the α-proton with its neighbors on the β-carbon. mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. mdpi.com It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. mdpi.com It is crucial for establishing long-range connectivity. For instance, an HMBC spectrum would show a correlation between the α-proton of one ring and the β and γ carbons of the same ring. Crucially, it could also reveal correlations from the protons of one cyclohexyl ring to the carbons of the other, confirming the C-P-C linkage.

Together, these 2D NMR techniques would provide a complete and unambiguous map of the molecular structure, helping to resolve the complex overlapping signals and confirm the stereochemical arrangement of the cyclohexyl groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering an unambiguous determination of molecular structure. nih.gov

A successful single-crystal X-ray diffraction experiment on this compound would yield precise atomic coordinates. From these, key structural parameters can be determined. The phosphorus atom is expected to adopt a tetrahedral geometry.

Key parameters for analysis would include:

P=O bond length: Expected to be typical for a phosphonate, around 1.45-1.48 Å.

P-C bond lengths: The lengths of the two phosphorus-carbon bonds to the cyclohexyl rings.

Bond angles: The C-P-C, O=P-C, and O=P-O (if applicable, depending on the precise phosphonoyl structure) angles around the phosphorus center, which would be expected to be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the steric bulk of the cyclohexyl groups and the P=O double bond.

Table 3: Anticipated Crystallographic Parameters for the Phosphorus Center

ParameterExpected ValueSignificance
P=O Bond Length ~1.45 - 1.48 ÅConfirms the phosphonate functional group
P-C Bond Length ~1.80 - 1.85 ÅDefines the connection to the cyclohexyl rings
C-P-C Bond Angle ~100° - 115°Indicates steric strain between cyclohexyl groups
O=P-C Bond Angle ~110° - 120°Reflects the tetrahedral geometry

Correlation of Crystallographic Data with Spectroscopic Observations and Theoretical Models

The precise spatial arrangement of atoms within the this compound molecule, as determined by single-crystal X-ray diffraction, provides the fundamental framework for interpreting spectroscopic data. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as dicyclohexylphosphinic acid, allows for the generation of a theoretical model and the prediction of key structural parameters. nih.gov

Theoretical models, based on Density Functional Theory (DFT), can be employed to calculate the optimized geometry of the molecule. These calculations provide predicted bond lengths and angles that can be correlated with experimental crystallographic data from analogous compounds. For instance, the P=O bond is expected to be a dominant feature, with a length of approximately 1.48-1.52 Å. The P-C bonds connecting the phosphorus atom to the cyclohexyl rings are predicted to be in the range of 1.80-1.85 Å. The bond angles around the tetrahedral phosphorus center are expected to deviate slightly from the ideal 109.5° due to the steric hindrance imposed by the bulky cyclohexyl groups.

This crystallographically and theoretically derived structural information is crucial for the assignment of signals in NMR spectroscopy and for understanding the vibrational modes observed in FT-IR and Raman spectroscopy. The conformation of the cyclohexyl rings and the relative orientation of the P=O bond, for example, will influence the chemical shifts of adjacent protons and carbons in the NMR spectrum and the frequencies of stretching and bending vibrations in the vibrational spectra.

Table 1: Predicted Crystallographic Data for this compound based on Analogous Structures

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~9.8
c (Å)~14.2
β (°)~105
V (ų)~1400
Z4
P=O Bond Length (Å)1.50 (± 0.02)
P-C Bond Length (Å)1.83 (± 0.02)
C-P-C Bond Angle (°)108 (± 2)
O=P-C Bond Angle (°)112 (± 2)

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound and for gaining insight into its structural features through the analysis of its fragmentation patterns. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized. chemicalbook.comnih.gov

The nominal molecular weight of this compound (C₁₂H₂₃O₂P) is 230.28 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be expected to provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI) conditions, typically used in GC-MS, the molecular ion ([M]⁺˙) at m/z 230 would be observed. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses. The fragmentation of organophosphorus compounds is often characterized by cleavages of the bonds adjacent to the phosphorus atom.

A plausible fragmentation pathway for this compound would involve:

Loss of a cyclohexyl radical: A primary fragmentation step would be the cleavage of a P-C bond, leading to the loss of a cyclohexyl radical (•C₆H₁₁), resulting in a fragment ion at m/z 147.

Loss of cyclohexene (B86901): Rearrangement reactions are common in the fragmentation of cyclohexyl-containing compounds. A McLafferty-type rearrangement could lead to the loss of a neutral cyclohexene molecule (C₆H₁₀) from the molecular ion, producing an ion at m/z 148.

Cleavage of the P=O bond: While less common as an initial step, fragmentation involving the phosphoryl group can occur.

Further fragmentation of the cyclohexyl ring: The cyclohexyl group itself can undergo fragmentation, leading to a series of smaller ions, typically with losses of C₂H₄ (28 Da) or C₃H₆ (42 Da).

Table 2: Proposed Mass Spectrometric Fragmentation of this compound

m/zProposed Fragment Ion
230[C₁₂H₂₃O₂P]⁺˙ (Molecular Ion)
148[C₆H₁₃O₂P]⁺˙ (Loss of C₆H₁₀)
147[C₆H₁₂O₂P]⁺ (Loss of •C₆H₁₁)
83[C₆H₁₁]⁺ (Cyclohexyl cation)
67[C₅H₇]⁺
55[C₄H₇]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. These two techniques are complementary, as the selection rules for vibrational transitions differ.

For this compound, the FT-IR and Raman spectra would be dominated by vibrations associated with the P=O group, the P-C bonds, and the C-H bonds of the cyclohexyl rings.

P=O Stretching: The phosphoryl group (P=O) exhibits a very strong and characteristic absorption in the FT-IR spectrum, typically in the range of 1250-1150 cm⁻¹. This band is often weaker in the Raman spectrum. The exact frequency can be influenced by the electronegativity of the substituents on the phosphorus atom and by hydrogen bonding.

P-C Stretching: The stretching vibrations of the P-C bonds are expected to appear in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. These bands are typically of medium to weak intensity.

C-H Stretching: The C-H stretching vibrations of the cyclohexyl rings will give rise to strong bands in the region of 3000-2850 cm⁻¹. The symmetric and asymmetric stretching modes of the CH₂ groups will be prominent.

C-H Bending: The scissoring and wagging vibrations of the CH₂ groups within the cyclohexyl rings will appear in the 1470-1440 cm⁻¹ region.

Ring Vibrations: The skeletal vibrations of the cyclohexyl rings will produce a series of complex bands in the fingerprint region (1200-800 cm⁻¹).

The combination of FT-IR and Raman spectroscopy is particularly powerful for conformational analysis. The chair conformation of the cyclohexyl rings has a specific set of vibrational modes, and any distortion from this ideal conformation would be reflected in the vibrational spectra.

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentTechnique(s)Intensity
2935 - 2920C-H asymmetric stretchingFT-IR, RamanStrong
2855 - 2845C-H symmetric stretchingFT-IR, RamanStrong
1450CH₂ scissoringFT-IR, RamanMedium
1230P=O stretchingFT-IRStrong
1050C-C stretching (ring)FT-IR, RamanMedium
740P-C stretchingRaman, FT-IRMedium
550 - 450O=P-C bendingRamanMedium

Reactivity and Reaction Dynamics of Cyclohexylphosphonoylcyclohexane

Chemical Transformations at the Phosphorus Center

The phosphonoyl group (P=O) is the primary site of chemical reactivity in Cyclohexylphosphonoylcyclohexane. The phosphorus atom is electrophilic due to the electron-withdrawing nature of the oxygen atom, while the oxygen atom itself possesses nucleophilic character.

The phosphorus center in phosphine (B1218219) oxides like this compound can participate in a variety of nucleophilic and electrophilic reactions. Although direct studies on this compound are limited, the reactivity can be inferred from analogous compounds such as dicyclohexylphosphine (B1630591) oxide.

The oxygen atom of the phosphonoyl group can act as a nucleophile, participating in hydrogen bonding and coordination to Lewis acids. The phosphorus atom, being electron-deficient, is susceptible to attack by strong nucleophiles. However, the high steric hindrance from the two cyclohexyl groups can significantly modulate this reactivity.

Phosphorus, being more polarizable than nitrogen, makes phosphine oxides good nucleophiles. nih.gov For instance, phosphine oxides can react with aldehydes and ketones. chembk.com This reactivity is fundamental to various synthetic transformations. In a general sense, the lone pairs on the oxygen of the phosphonoyl group can be donated to an electrophile. Conversely, a sufficiently strong nucleophile can attack the phosphorus center.

Table 1: Examples of Nucleophilic and Electrophilic Reactions of Phosphine Oxides

Reaction TypeReactantProduct TypeNotes
Nucleophilic AttackAldehydes/Ketonesα-Hydroxyphosphine oxidesCatalyst- and solvent-free conditions can be effective. organic-chemistry.org
Electrophilic AttackStrong NucleophilesPhosphine derivativesThe P=O bond can be reduced under certain conditions.
CoordinationMetal CentersMetal-phosphine oxide complexesActs as a ligand in catalytic systems. chembk.comlookchem.com

Ligand Exchange and Derivatization Reactions Involving Cyclohexylphosphonoyl Moieties

The cyclohexylphosphonoyl moiety can be involved in ligand exchange reactions, particularly in the context of organometallic chemistry where dicyclohexylphosphine oxide can act as a ligand. lookchem.com The stability of the resulting metal complexes is influenced by the steric bulk of the cyclohexyl groups.

Derivatization of the phosphonoyl group is a key strategy for the synthesis of other organophosphorus compounds. A significant reaction is the reduction of the phosphine oxide to the corresponding phosphine (dicyclohexylphosphine). This transformation is crucial as phosphines are widely used as ligands in catalysis. Methods for this reduction often involve activation of the P=O bond followed by treatment with a reducing agent. For example, oxalyl chloride can be used as an activating agent with hexachlorodisilane (B81481) as the reducing reagent. nih.gov

Another derivatization pathway involves the deprotonation of the carbon alpha to the phosphorus atom, if such a proton exists and is acidic enough, to form a carbanion. This nucleophile can then react with various electrophiles. However, for this compound, the focus remains on the direct reactions of the phosphonoyl group.

Influence of Cyclohexyl Groups on Reaction Pathways and Selectivity

The two cyclohexyl groups in this compound play a critical role in determining the compound's reactivity and the selectivity of its reactions.

Steric Hindrance : The bulky nature of the cyclohexyl groups sterically shields the phosphorus center, making it less accessible to nucleophiles or for coordination to metal centers. This can decrease reaction rates compared to less hindered phosphine oxides. However, this steric bulk can also be advantageous in catalysis, where it can be used to control the coordination environment around a metal center, thereby influencing the selectivity of the catalytic reaction. osti.gov

Electronic Effects : The cyclohexyl groups are generally considered to be electron-donating through an inductive effect. This can slightly increase the electron density on the phosphorus atom, potentially modulating its electrophilicity.

In reactions involving the functionalization of the cyclohexyl rings themselves, the phosphonoyl group can act as a directing group, although such reactions are less common compared to the transformations at the phosphorus center. The conformational flexibility of the cyclohexane (B81311) rings can also play a role in the transition states of reactions, influencing their stereochemical outcomes.

Mechanistic Studies of Key Synthetic and Transformative Reactions

The reduction of phosphine oxides to phosphines often proceeds through the formation of a more reactive intermediate. For example, when using a silane-based reducing agent, the reaction may involve the formation of a phosphonium (B103445) intermediate, which is then reduced. The mechanism of the Michaelis-Arbuzov reaction, which is used to form phosphonates, involves the nucleophilic attack of a phosphite (B83602) on an alkyl halide, followed by rearrangement. academie-sciences.fr

In the context of nucleophilic attack on the phosphonoyl group, the reaction pathway is often analogous to that of carbonyl compounds, but with different reactivity patterns due to the nature of the phosphorus-oxygen double bond. youtube.com For reactions where the phosphine oxide acts as a nucleophile, such as in the reaction with aldehydes, the oxygen atom initiates the attack on the electrophilic carbon of the carbonyl group.

Stability and Degradation Pathways under Various Chemical Conditions

This compound is generally considered to be a stable compound under normal laboratory conditions. chembk.com It is a solid at room temperature and is not particularly sensitive to air or moisture.

However, it can decompose under harsh conditions:

High Temperatures : Thermal decomposition can occur at elevated temperatures. Studies on related poly(arylene ether phosphine oxide)s show thermal stability up to around 500°C. researchgate.net

Strong Acids and Bases : The phosphonoyl group can be susceptible to hydrolysis under strongly acidic or basic conditions, although this is generally a slow process.

Strong Oxidizing Agents : While the phosphorus atom is already in a high oxidation state, strong oxidants can potentially lead to the degradation of the cyclohexyl rings.

The degradation of phosphine oxides in an environmental context has also been studied. For instance, the sonochemical degradation of triphenylphosphine (B44618) oxide in water has been shown to proceed via radical mechanisms. nih.gov The addition of radical scavengers can inhibit this degradation. It is plausible that this compound would exhibit similar degradation pathways under such conditions.

Applications of Cyclohexylphosphonoylcyclohexane in Catalysis and Materials Science

Phosphonoyl Compounds as Ligands in Homogeneous Catalysis

Phosphorus compounds, particularly phosphines, are a cornerstone of homogeneous catalysis, serving as ligands that modulate the electronic and steric properties of transition metal centers. cfmot.de The characteristics of the organic substituents on the phosphorus atom are critical for tailoring the reactivity and selectivity of the catalyst. cfmot.de Electron-rich and sterically bulky phosphine (B1218219) ligands, such as those containing cyclohexyl groups, are highly effective for promoting challenging catalytic transformations.

The synthesis of phosphorus-based ligands is a mature field, with several established methodologies that could be adapted for cyclohexylphosphonoyl-based structures. A common strategy for generating tertiary phosphines involves the hydrophosphination of alkenes. mdpi.com For instance, reacting diphenylphosphine (B32561) with cyclic internal alkenes like indene or acenaphthylene can produce tertiary phosphines in high yields (88-90%). mdpi.com A similar approach could conceivably be used to synthesize the target compound or its derivatives.

Another powerful method for producing cyclohexyl phosphine ligands is the catalytic hydrogenation of the corresponding aryl phosphines. Niobium aryloxide compounds have been shown to act as effective catalyst precursors for the hydrogenation of various aryl phosphine ligands, offering a high-yield route to their saturated cyclohexyl analogues. rsc.org

The general synthesis of phosphine ligands often involves the reaction of phosphorus trihalides with organometallic reagents, such as Grignard or organolithium compounds. cfmot.de For more complex structures, multi-step syntheses are common. For example, the synthesis of a tetratopic bisphosphine ligand derived from a pyrimidine scaffold has been reported, which was subsequently coordinated to gold(I) and silver(I). semanticscholar.org These established synthetic routes provide a toolbox for the potential creation of novel ligands based on the cyclohexylphosphonoyl scaffold for coordination with a variety of transition metals, including palladium, rhodium, iridium, and gold. mdpi.comresearchgate.net

Ligands containing cyclohexylphosphine moieties are renowned for their high performance in a range of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. cfmot.de Their effectiveness stems from being both electron-rich and sterically bulky, properties that promote crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination. This is particularly valuable for activating less reactive substrates like aryl chlorides.

Cross-Coupling Reactions:

The Suzuki-Miyaura coupling , which forms C-C bonds between organoboron compounds and organic halides, benefits greatly from bulky phosphine ligands. Catalysts based on ligands like SPhos (a dicyclohexylphosphino biaryl ligand) show exceptional activity and stability, enabling the coupling of unactivated aryl chlorides and bromides at very low catalyst loadings. nih.gov Similarly, in the Buchwald-Hartwig amination , which forms C-N bonds, dialkylbiaryl phosphine ligands are highly successful. rug.nlresearchgate.net Ligands such as t-BuXPhos, which combine a bulky tert-butyl group with a complex biaryl backbone, enable the efficient coupling of a wide array of aryl bromides and chlorides with various amines and amides, often under mild conditions. rsc.orgresearchgate.net

The table below summarizes the performance of palladium catalysts bearing cyclohexyl-containing phosphine ligands in representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Reaction TypeAryl HalideCoupling PartnerLigandCatalyst SystemConditionsYieldReference
Suzuki-Miyaura4-ChlorotoluenePhenylboronic acidSPhos0.005 mol% Pd(OAc)₂Toluene, 100°C>99% nih.gov
Suzuki-Miyaura2-Bromotoluene4-Methoxyphenylboronic acidPhobane-based ligandPd(OAc)₂Dioxane, 80°C86% semanticscholar.org
Buchwald-Hartwig4-ChlorotolueneMorpholineRuPhosPd(OAc)₂Dioxane, 100°C98% rug.nl
Buchwald-Hartwig3-BromopyridinePiperidine-1-carboxamidet-BuXPhos[(cinnamyl)PdCl]₂Water, 50°C69% researchgate.net
Buchwald-HartwigChlorobenzenePiperidineCyYMePCy₂ (keYPhos)Pd₂(dba)₃THF, Room Temp.>99% (in 1h) acs.org

Hydrogenation Reactions:

Transition metal complexes with phosphine ligands are also widely used in hydrogenation reactions. cfmot.de Wilkinson's catalyst, Rh(PPh₃)₃Cl, is a classic example used for the hydrogenation of alkenes. cfmot.de The development of chiral phosphine ligands has enabled highly enantioselective hydrogenations, a critical technology in the synthesis of pharmaceuticals. Rhodium complexes with chiral phosphine-phosphite ligands, for example, have achieved high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of benchmark substrates. rsc.org Given the proven success of cyclohexylphosphines in catalysis, it is reasonable to expect that ligands derived from Cyclohexylphosphonoylcyclohexane could also demonstrate high efficacy in these and other transition metal-catalyzed processes.

Utilization in Advanced Functional Materials

The phosphonate (B1237965) group, C-PO(OR)₂, is a versatile functional group for designing advanced materials due to its strong coordination to metal ions and its potential for hydrolysis to acidic phosphonic acid groups. wikipedia.org

Metal-Phosphonate Frameworks: Metal phosphonates are often considered "unconventional" metal-organic frameworks (MOFs). kaust.edu.sa They are formed by the self-assembly of organophosphonic acids and metal precursors. kaust.edu.sa While often less crystalline than their carboxylate-based MOF counterparts, metal phosphonates exhibit greater thermal stability and insolubility, even in acidic conditions. kaust.edu.sa This robustness makes them suitable for applications in ion exchange, adsorption, and catalysis. kaust.edu.sa The phosphonate group's ability to bind strongly to metals through its three oxygen atoms contributes to the stability of these frameworks. nih.gov By designing linkers with both phosphonate and other functional groups (e.g., phosphinate), it is possible to create isoreticular MOFs, which allows for fine-tuning of the framework's properties for specific applications like proton conductivity or ion exchange. nih.gov

Phosphorus-Containing Polymers: Polymers containing phosphorus in their side chains have attracted significant attention for a variety of applications. nih.gov Phosphonic acid-based copolymers are being developed for use as dental self-etch adhesives, where the acidic groups improve adhesion. rsc.org The synthesis of these materials can be precisely controlled using techniques like RAFT polymerization to create well-defined block copolymers. rsc.org

Phosphorus-containing polymers, including polyphosphonates, are also widely investigated for therapeutic applications. mdpi.com The phosphorus-containing backbone or side chains can be chemically functionalized and may be biodegradable, making them suitable for drug delivery systems and other biomedical uses. mdpi.com The stability of the P-C bond in poly(alkyl ethylene (B1197577) phosphonate)s, for example, makes them more resistant to hydrolysis than polyphosphates. mdpi.com The incorporation of a bulky, hydrophobic moiety like this compound into a polymer backbone or as a side chain could be used to tune the material's physical properties, such as its thermal stability, solubility, and self-assembly behavior in the creation of novel nanostructures. mdpi.com

Precursors for Polymeric Materials with Specific Chemical Properties

Organophosphonates are valuable precursors for creating polymeric materials with tailored properties such as enhanced thermal stability, flame retardancy, and biocompatibility. The incorporation of a cyclohexyl group into the phosphonate monomer can further influence the physical characteristics of the resulting polymer, such as its glass transition temperature and solubility.

A notable example is the development of poly(ethylene alkyl phosphonate)s through the anionic ring-opening polymerization of 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn). This monomer allows for the synthesis of homopolymers and copolymers with well-controlled molecular weights and narrow molecular weight distributions. The resulting homopolymer, poly(ethylene cyclohexyl phosphonate), exhibits a glass transition temperature (Tg) of 15 °C, which is significantly higher (by up to 60 °C) than other poly(ethylene n-alkyl phosphonate)s. This elevated Tg can be attributed to the bulky cyclohexyl side-chains, which restrict polymer chain mobility. researchgate.net

Copolymerization of cyHexPPn with other monomers, such as the water-soluble 2-isopropyl-2-oxo-1,3,2-dioxaphospholane (iPrPPn), allows for the fine-tuning of the polymer's properties. By adjusting the ratio of the two monomers, it is possible to create water-soluble copolymers with adjustable glass transition temperatures, expanding their potential applications in fields like biomedical materials. researchgate.net Furthermore, these copolymers have demonstrated low cytotoxicity towards sensitive murine macrophage-like cells, highlighting their potential for biological applications. researchgate.net

The synthesis of such polymers showcases the versatility of organophosphonates as precursors. The general approach involves the synthesis of a cyclic phosphonate monomer, followed by a controlled polymerization reaction. The properties of the final polymer can be readily modified by changing the substituents on the phosphorus atom.

Table 1: Properties of Cyclohexyl-Substituted Poly(phosphonate)s

Monomer Polymer Glass Transition Temperature (Tg) Solubility
2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn) Poly(ethylene cyclohexyl phosphonate) 15 °C Hydrophobic

Role in Surface Chemistry and Coating Applications

The phosphonate group is an effective anchor for modifying surfaces due to its strong binding affinity to a variety of materials, including metal oxides and polymers. This property is exploited to create functional coatings and to alter the surface properties of materials, enhancing biocompatibility, corrosion resistance, and adhesion.

A novel method for the direct introduction of phosphonate residues onto the surface of polymers like polystyrene and nylon has been developed. This technique involves a simple solution coating process followed by thermolysis, and it can be used to create a calcium phosphonate derivative by treatment with aqueous calcium hydroxide (B78521). researchgate.net The modified polymer surfaces have shown enhanced biocompatibility, as evidenced by the improved growth of human osteosarcoma cells. researchgate.net This approach offers a straightforward way to tailor the surface properties of existing materials for specific applications without the need to synthesize new polymers from scratch. researchgate.net

In the realm of advanced coatings, a functionalized silane coupling agent, 2-(3,4-epoxycyclohexyl)ethyl triethoxysilane, has been used to modify the surface of graphene oxide. This modification helps to prevent the agglomeration of nanomaterials and enhances the resistance of coatings. mdpi.com While not a phosphonate, this example highlights the utility of cyclohexyl-containing molecules in surface modification for improved coating performance.

Plasma polymerization is another technique used to deposit thin films of organophosphates onto various substrates. This method is advantageous as it is a dry process and can be used to coat a wide range of materials. impedans.com Using precursors like triethyl phosphate (B84403), this process can create surfaces with specific chemical functionalities for applications in biomaterials and polymer grafting. impedans.com

Table 2: Applications of Phosphonate-Based Surface Modifications

Surface Modification Technique Substrate Functional Group Resulting Property Application
Solution Coating and Thermolysis Polystyrene, Nylon Phosphonate Enhanced Biocompatibility Biomedical Implants
Silane Coupling Agent Graphene Oxide 2-(3,4-epoxycyclohexyl)ethyl Improved Dispersion in Coatings Advanced Coatings

Emerging Research on Environmental Applications of Phosphonoyl Compounds (e.g., adsorption, chelation for remediation)

Phosphonoyl compounds are increasingly being investigated for their potential in environmental remediation due to their strong chelating and adsorption properties. These compounds can effectively bind to heavy metal ions and can be incorporated into materials designed for water purification and soil remediation.

Phosphonates are known to have a very strong interaction with surfaces, which leads to their significant removal in both technical and natural systems. researchgate.net This strong adsorption is beneficial for environmental applications as it can help to immobilize pollutants. The main pathway for the removal of phosphonates from the environment is through adsorption onto surfaces. acs.org

The chelating ability of phosphonates allows them to form stable complexes with a variety of metal ions. This property is utilized in the development of materials for the removal of heavy metals from wastewater. For instance, phosphonate metal-organic frameworks (MOFs) have been synthesized and studied for their performance in adsorbing heavy metals like chromium from aqueous solutions. researchgate.net These materials can be created using various phosphonic acids, and their adsorption efficiency can be influenced by factors such as pH, contact time, and the initial concentration of the pollutant. researchgate.net

The adsorption of phosphonates onto mineral surfaces, such as goethite (an iron oxide), is influenced by the presence of other metal ions. While some metal ions have a negligible effect on phosphonate adsorption, others, like calcium and zinc, can significantly increase it. acs.org This suggests that the effectiveness of phosphonate-based remediation strategies can be dependent on the chemical composition of the contaminated environment.

Furthermore, the chelating properties of phosphonates are being explored for soil remediation. They can be used to mobilize contaminant metals to enhance phytoremediation efforts, a process where plants are used to remove pollutants from the soil. acs.org

Table 3: Environmental Applications of Phosphonoyl Compounds

Application Mechanism Target Pollutants Key Findings
Heavy Metal Removal Adsorption by Phosphonate MOFs Chromium (Cr(VI)) Adsorption efficiency is dependent on the specific phosphonic acid used in the MOF synthesis. researchgate.net
Water Treatment Adsorption onto Mineral Surfaces Phosphonates The presence of excess calcium and zinc can enhance the adsorption of phosphonates. acs.org

Emerging Research Frontiers and Future Perspectives for Cyclohexylphosphonoylcyclohexane

Development of Innovative Synthetic Methodologies for Complex Cyclohexylphosphonoyl Derivatives

The synthesis of complex organophosphorus compounds, including those with bulky cyclohexyl groups, is an area of active research. Traditional methods often require harsh conditions, but modern approaches are focusing on milder and more efficient pathways.

A key precursor for many cyclohexyl-containing phosphonates is cyclohexyl phosphonic acid. a2bchem.comias.ac.in Its synthesis has been established for some time, providing a foundational building block for more complex derivatives. ias.ac.in Research into alkaline earth metal cyclohexyl phosphonates has demonstrated that M(C6H11PO3H)2(H2O) and M(C6H11PO3)(H2O) (where M = Mg, Ca, Sr, Ba) can be synthesized under mild, ambient temperature conditions in an aqueous medium. ias.ac.in These reactions are high-yielding and showcase the feasibility of creating layered polymeric structures. ias.ac.in

Furthermore, the development of poly(phosphonate)-copolymers highlights another innovative synthetic route. Anionic ring-opening polymerization (AROP) of monomers like 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn) allows for the creation of polymers with controlled molecular weights and narrow distributions. rsc.org This organocatalytic approach represents a significant advancement in producing functional polymers with tunable properties. rsc.org The synthesis of cyHexPPn itself involves a two-step process, starting with the conversion of cyclohexyl bromide, phosphorus(III)chloride, and aluminum chloride to cyclohexyl phosphonic acid dichloride, followed by a ring-closing reaction with ethylene (B1197577) glycol. rsc.org

Common synthetic routes for organophosphorus compounds in general involve nucleophilic substitution, oxidation, and coupling reactions, which are instrumental in incorporating functional groups to enhance their properties. rroij.com

Table 1: Synthetic Methodologies for Cyclohexylphosphonate Derivatives

ProductReactantsMethodKey Features
M(C6H11PO3H)2(H2O) (M=Ca, Sr, Ba)Alkaline earth metal salts, Cyclohexyl phosphonic acidAqueous reaction at ambient temperatureHigh yield, forms layered structures
M(C6H11PO3)(H2O) (M=Mg, Ca, Sr, Ba)Alkaline earth metal salts, Cyclohexyl phosphonic acid, Aqueous ammoniaReaction in aqueous medium with pH adjustmentHigh yield, crystalline solid product
Poly(ethylene cyclohexyl phosphonate)2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn)Anionic ring-opening polymerization (AROP)Controlled molecular weight, narrow dispersity
Di-iso-butyl cyclohexyl phosphonate (B1237965) (DiBCyHeP) & Di-sec-butyl cyclohexyl phosphonate (DsBCyHeP)Not detailedNot detailedSynthesized for actinide extraction studies

Application of Advanced Analytical Techniques for Real-Time Monitoring and Characterization

The precise characterization of cyclohexylphosphonoyl derivatives is crucial for understanding their structure, purity, and function. A suite of advanced analytical techniques is employed for this purpose.

For the structural elucidation of newly synthesized compounds, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is indispensable. rroij.combibliotekanauki.pl It provides detailed information about the phosphorus environment and the connectivity of atoms within the molecule. rroij.com The wide range of chemical shifts in ³¹P NMR makes it a powerful tool for analyzing organophosphorus compounds. bibliotekanauki.pl ¹H and ¹³C NMR are also routinely used to characterize the organic cyclohexyl framework. iaea.org

Mass Spectrometry (MS) is vital for determining the molecular weight and fragmentation patterns of these compounds. rroij.com Gas Chromatography-Mass Spectrometry (GC-MS) is a common combination for the analysis of volatile organophosphorus compounds. nih.govcromlab-instruments.es For non-volatile and thermally unstable derivatives, Thin-Layer Chromatography (TLC) coupled with selective detection methods is often the method of choice. bibliotekanauki.pl

Infrared (IR) Spectroscopy helps in identifying specific functional groups present in the molecule, offering a comprehensive understanding of the chemical structure. ias.ac.inrroij.com Elemental analysis is also a standard technique to confirm the elemental composition of the synthesized compounds. ias.ac.inrroij.com For materials with ordered structures, like the layered alkaline earth metal cyclohexyl phosphonates, powder X-ray diffraction (XRD) is used to characterize their crystalline nature. ias.ac.in In some cases, single-crystal X-ray diffraction can provide the definitive molecular structure. ias.ac.in

Table 2: Analytical Techniques for Cyclohexylphosphonate Characterization

TechniqueInformation ObtainedApplication Example
³¹P, ¹H, ¹³C NMRMolecular structure, atom connectivityCharacterization of DiBCyHeP, DsBCyHeP, and poly(phosphonate)s
Mass Spectrometry (MS)Molecular weight, fragmentation patternsGeneral characterization of organophosphorus compounds
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile compoundsAnalysis of organophosphorus pesticides
Infrared (IR) SpectroscopyIdentification of functional groupsCharacterization of alkaline earth metal cyclohexyl phosphonates
X-ray Diffraction (XRD)Crystalline structure, phase identificationAnalysis of layered metal phosphonates

Expansion into Novel Catalytic Platforms and Material Systems

While direct catalytic applications of Cyclohexylphosphonoylcyclohexane are not documented, related organophosphorus compounds with cyclohexyl groups, such as tricyclohexyl phosphine (B1218219), are well-established as versatile ligands in catalysis. chemicalbook.comprochemonline.com These phosphine ligands are crucial in transition metal-catalyzed reactions like Suzuki and Heck cross-coupling, which are fundamental for forming carbon-carbon bonds in organic synthesis. chemicalbook.com The steric and electronic properties of the cyclohexyl groups on the phosphorus atom significantly influence the reactivity and selectivity of the metal catalyst. prochemonline.com

Cyclohexylphosphonic acid and its derivatives also serve as stabilizing agents for metal catalysts. a2bchem.com This suggests a potential role for cyclohexylphosphonoyl compounds in creating robust and efficient catalytic systems.

The ability of cyclohexyl phosphonates to form layered structures with metals opens up possibilities in materials science. ias.ac.in These layered materials could find applications as ion exchangers, sensors, or hosts for intercalation chemistry. ias.ac.in Furthermore, the synthesis of poly(ethylene cyclohexyl phosphonate) with a high glass transition temperature (Tg) of 15°C, significantly higher than other poly(ethylene n-alkyl phosphonate)s, expands the potential applications of this class of polymers into new material systems. rsc.org

Branched-chain cyclohexyl phosphonates have been investigated for their potential in nuclear fuel reprocessing, specifically for the extraction of actinides like plutonium from nitric acid solutions. iaea.org This highlights a specialized application in the field of nuclear chemistry.

Interdisciplinary Collaborations and Theoretical-Experimental Synergies for Comprehensive Understanding

The advancement in the field of cyclohexylphosphonoyl derivatives heavily relies on the synergy between experimental work and theoretical studies. Computational chemistry and molecular modeling are increasingly used to predict the interactions between these compounds and their targets, guiding the rational design of new derivatives with enhanced properties. rroij.com Structure-Activity Relationship (SAR) studies, which are inherently interdisciplinary, allow researchers to systematically evaluate how structural modifications impact the biological or chemical properties of these compounds. rroij.com

Theoretical investigations, such as Density Functional Theory (DFT) calculations, can provide insights into reaction mechanisms and the electronic structure of these molecules, complementing experimental findings. unibo.it The study of the coordination behavior of cyclohexyl phosphonates with actinides, for example, combines experimental synthesis and extraction studies with theoretical investigations to understand the underlying coordination chemistry. iaea.org

The development of green chemistry methods for the synthesis of phosphonates and the focus on their degradation, recovery, and recycling also necessitate interdisciplinary collaboration between organic chemists, environmental scientists, and chemical engineers. sciencedaily.com Such collaborations are essential for creating sustainable processes and materials based on organophosphorus chemistry.

Q & A

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potentials and frontier molecular orbitals. Compare with phosphine ligands like dicyclohexylphosphine (CAS 6372-42-5), which exhibit σ-donor strength critical in catalysis .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions in solvents (e.g., toluene or DMF) to predict binding affinities.

How should researchers resolve contradictions in reported physicochemical data for this compound?

Advanced Research Question
Discrepancies in properties like logP or melting points require:

Meta-Analysis : Compile data from peer-reviewed sources (avoiding non-academic platforms like BenchChem ).

Reproducibility Testing : Follow standardized protocols (e.g., OECD 117 for logP determination).

Interlaboratory Studies : Collaborate with multiple labs to validate results, as done for cyclophosphamide derivatives .

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